2-Chloro-4-trifluoromethoxy-benzenesulfonyl chloride
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Overview
Description
2-Chloro-4-trifluoromethoxy-benzenesulfonyl chloride is an organic compound with the molecular formula C7H3ClF3O3S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a chlorine atom at the 2-position and a trifluoromethoxy group at the 4-position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-trifluoromethoxy-benzenesulfonyl chloride typically involves the chlorination of 2-Chloro-4-trifluoromethoxy-benzenesulfonic acid. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is usually conducted under reflux conditions to ensure complete conversion of the sulfonic acid to the sulfonyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-trifluoromethoxy-benzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction: The compound can be reduced to the corresponding sulfonic acid or sulfonyl hydride under specific conditions.
Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Sulfonic Acids: Formed through oxidation reactions.
Scientific Research Applications
2-Chloro-4-trifluoromethoxy-benzenesulfonyl chloride is utilized in various scientific research fields:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-trifluoromethoxy-benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate derivatives, depending on the nucleophile involved. The molecular targets and pathways are primarily related to its role as a chemical reagent in various synthetic processes .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar structure but lacks the chlorine atom at the 2-position.
2-(Trifluoromethyl)benzenesulfonyl chloride: Similar structure but the trifluoromethoxy group is replaced with a trifluoromethyl group.
Uniqueness
2-Chloro-4-trifluoromethoxy-benzenesulfonyl chloride is unique due to the presence of both chlorine and trifluoromethoxy substituents on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications .
Properties
IUPAC Name |
2-chloro-4-(trifluoromethoxy)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O3S/c8-5-3-4(15-7(10,11)12)1-2-6(5)16(9,13)14/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYJBWQNFREXPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Cl)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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